Coelenterazine

Overview

Description

Coelenterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many aquatic organisms across eight phyla, including radiolarians, ctenophores, cnidarians, squid, shrimp, copepods, chaetognaths, fish, and echinoderms . This compound is the substrate for many luciferases, such as Renilla reniformis luciferase, Gaussia luciferase, and photoproteins like aequorin and obelin . These proteins catalyze the oxidation of this compound, resulting in bioluminescence .

Mechanism of Action

Target of Action

Coelenterazine is a luciferin, a molecule that emits light after reaction with oxygen . It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These luciferases are the primary targets of this compound and play a crucial role in the bioluminescence process .

Mode of Action

This compound interacts with its target luciferases in a process known as bioluminescence . In most cases, a molecule reacts with oxygen, producing an excited intermediate that emits light as it returns to the ground state . When this chemiluminescent reaction occurs in an organism with the aid of an enzyme, known as a luciferase, the reaction is considered to be bioluminescent . The general mechanism begins with the oxidation of a luciferin by its luciferase enzyme in the presence of O2 to form an excited state of the oxidation product, oxyluciferin .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of the molecule, which is catalyzed by luciferase enzymes . This oxidation results in the production of an excited state intermediate, which emits light as it returns to the ground state . The diversity of bioluminescent reactions is evident when comparing the mechanism of this compound with that of other luciferins .

Pharmacokinetics

New this compound analogs with varying substituents at the c-6 position of the imidazopyrazinone core have been designed and synthesized for the extension of bioluminescence substrates . Some of these analogs display excellent bioluminescence properties compared to native this compound .

Result of Action

The result of this compound’s action is the emission of light. In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . Furthermore, the excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence .

Action Environment

The conditions for eliciting each reaction are different. In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . In contrast, chemiluminescent reactions for this compound are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer . It is also important to note that chemiluminescent reactions have a lower luminescence efficiency than bioluminescent reactions .

Biochemical Analysis

Biochemical Properties

Coelenterazine is involved in bioluminescent reactions where it reacts with oxygen to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . This reaction is catalyzed by luciferases . In bioluminescence, this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion .

Cellular Effects

This compound can take part in chemical reactions outside of biological systems through chemiluminescence . This property has allowed chemists to learn more about the luminescent properties of this compound . In imaging studies with living cells, outer membrane bound Gaussia luciferase was clearly imaged with CoelPhos, a this compound derivative .

Molecular Mechanism

In bioluminescent and chemiluminescent reactions, this compound reacts with O2 to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . Subsequent loss of CO2 by the dioxetane in the excited state, followed by emission of a photon . The conditions for eliciting each reaction are different .

Temporal Effects in Laboratory Settings

This compound-dependent systems have been used as reporters to monitor dynamic changes in gene expression and transcription . The monitoring of single exocytotic events in living cells has mostly employed methods such as total internal reflection fluorescence (TIRF), and two-photon laser scanning microscopy .

Metabolic Pathways

Biosynthesis of this compound starts from two molecules of tyrosine and one molecule of phenylalanine . Some researchers believe this comes in the form of a cyclized “Phe-Tyr-Tyr” (FYY) peptide .

Transport and Distribution

This compound is widely found in marine organisms including radiolarians, ctenophores, cnidarians, squid, shrimp, copepods, chaetognaths, fish, and echinoderms . It has also been isolated from organisms that are not luminescent, such as the Atlantic herring and several shrimp species .

Subcellular Localization

It is known that this compound is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . This suggests that it may be localized in areas of the cell where calcium ions are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coelenterazine can be synthesized through various methods. One approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with 4-hydroxybenzaldehyde, followed by cyclization with hydrazine . Another method includes the reaction of 2-cyano-6-hydroxybenzothiazole with 4-hydroxybenzylamine, followed by cyclization with hydrazine . These methods typically require mild reaction conditions and can be performed at room temperature under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility . The industrial process may also involve the use of advanced purification techniques, such as chromatography, to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Coelenterazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation by luciferases, which results in bioluminescence .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide and dimethylformamide . The oxidation reaction typically occurs under mild conditions, often at room temperature .

Major Products: The major product formed from the oxidation of this compound is coelenteramide, which is produced along with carbon dioxide and light . Coelenteramide can exist in different forms, depending on the specific luciferase and reaction conditions .

Scientific Research Applications

Coelenterazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate in bioluminescence assays to study enzyme kinetics and reaction mechanisms . In biology, this compound is employed in imaging techniques to visualize cellular processes and track the expression of specific genes . In medicine, it is used in diagnostic assays to detect biomarkers and monitor disease progression . Industrial applications include its use in environmental monitoring and quality control processes .

Comparison with Similar Compounds

Coelenterazine is unique among luciferins due to its widespread occurrence in marine organisms and its ability to produce bioluminescence without the need for additional cofactors . Similar compounds include firefly luciferin, bacterial luciferin, and dinoflagellate luciferin . Firefly luciferin requires adenosine triphosphate and magnesium ions for its bioluminescent reaction, while bacterial luciferin involves a complex reaction with flavin mononucleotide and oxygen . Dinoflagellate luciferin, on the other hand, is structurally different and involves a unique oxidation mechanism . This compound’s simplicity and versatility make it a valuable tool in various scientific applications .

Biological Activity

Coelenterazine is a bioluminescent compound found in various marine organisms, particularly in coelenterates such as jellyfish and corals. It plays a crucial role as a substrate for luciferases, enzymes that catalyze bioluminescent reactions, producing light through the oxidation of this compound. This compound has gained significant attention in biological research due to its applications in imaging, biosensing, and as a potential therapeutic agent.

This compound undergoes oxidation in the presence of luciferases, resulting in the emission of light. The reaction can be summarized as follows:

The emitted light typically has a wavelength range of 465–495 nm, making it suitable for various applications in biological imaging and detection .

Applications in Research

- Bioluminescent Imaging : this compound is extensively used in bioluminescent imaging to visualize biological processes in real-time. Its high sensitivity allows for the detection of low-abundance targets, making it valuable for studying gene expression and cellular activities.

- Biosensing : The compound is employed in biosensors to detect specific biomolecules or pathogens. For example, this compound-based assays have been developed for monitoring reactive oxygen species (ROS) levels in cells, which are critical for understanding oxidative stress-related diseases .

- Therapeutic Potential : Recent studies have explored the anticancer properties of this compound derivatives. For instance, brominated this compound analogs have shown selective cytotoxicity against prostate and breast cancer cell lines without affecting non-cancerous cells . These findings suggest that modifications to the this compound structure can enhance its therapeutic efficacy.

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated several brominated derivatives of this compound (e.g., Br-Cla) for their anticancer activity. The results indicated that Br-Cla exhibited significant cytotoxic effects on MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cell lines with IC50 values of 33.84 µM and 50.92 µM respectively. Notably, the cytotoxicity was enhanced with prolonged exposure times .

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| Br-Cla | MCF-7 | 33.84 | 24 hours |

| Br-Cla | SH-SY5Y | 50.92 | 24 hours |

| Cl-Cla | MCF-7 | 21.56 | 72 hours |

Case Study 2: In Vivo Imaging with this compound

In vivo studies demonstrated the use of this compound for imaging tumor cells implanted subcutaneously in mice. Following intravenous injection of this compound, researchers observed robust luminescence from the tumor sites, confirming its utility in tracking tumor growth and response to therapies .

Comparative Analysis of this compound and Other Bioluminescent Compounds

| Property | This compound | Firefly Luciferin | Renilla Luciferin |

|---|---|---|---|

| Emission Wavelength | 465–495 nm | 560 nm | 480 nm |

| Stability | Moderate | High | Moderate |

| Applications | Imaging, Biosensing | Gene expression studies | Bioluminescent assays |

Properties

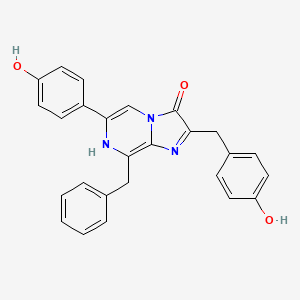

IUPAC Name |

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCOEGVEEQDKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204342 | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-48-1 | |

| Record name | Coelenterazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coelenterazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COELENTERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.